Methyl-(3-azetidin-1-ylpropyl)amine

Description

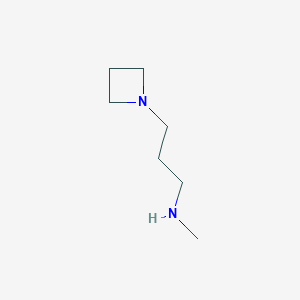

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

3-(azetidin-1-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C7H16N2/c1-8-4-2-5-9-6-3-7-9/h8H,2-7H2,1H3 |

InChI Key |

ZELFUZLCONPOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1CCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Azetidin 1 Ylpropyl Amine and Its Precursors

De Novo Synthesis of Azetidine (B1206935) Ring Systems as Key Intermediates

Cycloaddition Reactions in Azetidine Ring Formation

Cycloaddition reactions represent one of the most powerful strategies for assembling the azetidine core, as they can rapidly build molecular complexity. rsc.org The [2+2] cycloaddition, in particular, is a common approach.

One prominent example is the Staudinger synthesis , which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com Ketenes are typically generated in situ from acyl chlorides in the presence of a tertiary amine. The reaction proceeds through a zwitterionic intermediate, which then undergoes electrocyclization to form the four-membered ring. mdpi.com

Another significant method is the aza Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgresearchgate.net This reaction has been advanced through the use of visible-light photocatalysis, which allows for the activation of precursors like 2-isoxazoline-3-carboxylates via triplet energy transfer, expanding the scope and functional group tolerance of the transformation. springernature.comrsc.orgresearchgate.net

Table 1: Overview of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Staudinger Cycloaddition | Imine + Acyl Chloride | Tertiary Amine (e.g., Triethylamine) | Forms a β-lactam (2-azetidinone) ring, which can be a precursor to azetidines. mdpi.com |

| Aza Paternò-Büchi Reaction | Imine + Alkene | UV Light or Visible-Light Photocatalyst (e.g., Ir(III) complex) | Photochemical [2+2] cycloaddition; visible-light methods offer milder conditions. rsc.orgspringernature.com |

| [3+1] Cycloaddition | Donor-Acceptor Aziridines + Isocyanides | Chiral N,N'-dioxide/Mg(II) Complex | Provides enantiomerically enriched exo-imido azetidines. acs.org |

Intramolecular Ring Closure Strategies for Azetidine Scaffolds

Intramolecular cyclization is a widely used and reliable method for forming azetidine rings. These reactions typically involve forming a carbon-nitrogen bond through the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule.

A classic strategy is the intramolecular SN2 reaction , where an amine attacks a carbon bearing a good leaving group (such as a halide, mesylate, or tosylate) at the γ-position. frontiersin.orgfrontiersin.org For example, 1,3-propanediols can be converted into bis-electrophiles that react with a primary amine in a one-pot synthesis to yield 1-substituted azetidines. organic-chemistry.org

More recently, transition metal-catalyzed reactions have emerged as powerful alternatives. Palladium-catalyzed intramolecular C(sp³)–H amination reactions allow for the formation of azetidines from readily available amine precursors, demonstrating excellent functional group tolerance. rsc.org Another innovative approach is the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanum triflate (La(OTf)₃) has been shown to effectively catalyze the regioselective ring-opening of the epoxide by the tethered amine, affording functionalized azetidines in high yields. frontiersin.orgfrontiersin.org

Table 2: Selected Intramolecular Ring Closure Strategies for Azetidines

| Method | Substrate Type | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Intramolecular SN2 | γ-Haloamines or equivalents | Base | A fundamental and widely used method. frontiersin.org |

| Pd-catalyzed C-H Amination | Picolinamide (PA) protected amines | Pd(OAc)₂, Oxidant (e.g., Benziodoxole tosylate) | Direct functionalization of C-H bonds. rsc.org |

| Intramolecular Aminolysis of Epoxides | cis-3,4-Epoxy amines | La(OTf)₃ | High regioselectivity and yield, tolerant of sensitive functional groups. frontiersin.orgfrontiersin.org |

| Kulinkovich-type Reaction | Oxime ethers | Ti(IV) reagents, Grignard reagents | Mediates coupling to synthesize spirocyclic NH-azetidines. rsc.org |

Transformations of Nitrogen-Containing Heterocycles to Azetidines

The azetidine ring can also be synthesized through the structural rearrangement of other heterocyclic systems. These methods often leverage the release of ring strain or thermodynamically driven transformations to achieve the desired four-membered ring.

One such strategy is the ring expansion of aziridines . For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide in a one-pot reaction to generate 1-arenesulfonylazetidines. organic-chemistry.org Another approach involves a [3+1] cycloaddition strategy where donor-acceptor aziridines react with isocyanides, catalyzed by a chiral metal complex, to furnish highly substituted azetidines. acs.org

Conversely, ring contraction of larger heterocycles can also yield azetidines. A notable example is the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones (five-membered rings). In the presence of a base and various nucleophiles, these precursors rearrange to form α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Preparation of Substituted Propylamine (B44156) Fragments for Coupling

The synthesis of the N-methylpropylamine side chain is the second critical component. This fragment must be prepared in a form suitable for subsequent coupling with the azetidine ring.

Amination Reactions for Propylamine Chain Construction

Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.com To obtain the required fragment for Methyl-(3-azetidin-1-ylpropyl)amine, one could start with a three-carbon aldehyde, such as 3-azetidin-1-ylpropanal, and react it with methylamine (B109427) in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). vulcanchem.comlibretexts.org This one-pot procedure first forms an imine or enamine intermediate, which is then immediately reduced to the target amine. masterorganicchemistry.comyoutube.com

The Gabriel synthesis offers another route, primarily for producing primary amines. chegg.com This method involves the alkylation of potassium phthalimide (B116566) with a suitable propyl halide, followed by hydrazinolysis to release the primary amine. To obtain the N-methyl derivative, further steps would be required.

Direct alkylation of ammonia (B1221849) or a primary amine with an alkyl halide is also possible but is often difficult to control, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com

Table 3: Comparison of Amination Reactions for Propylamine Synthesis

| Reaction | Starting Materials | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH₃CN, NaBH(OAc)₃ | High selectivity, broad substrate scope, one-pot procedure. masterorganicchemistry.comlibretexts.org | Requires a carbonyl precursor. |

| Gabriel Synthesis | Alkyl Halide + Potassium Phthalimide | H₂N-NH₂ (Hydrazine) | Clean synthesis of primary amines, avoids overalkylation. chegg.com | Primarily for primary amines; harsh cleavage conditions. |

| Alkylation of Azide (B81097) | Alkyl Halide | NaN₃, then LiAlH₄ | Good for primary amines, avoids polyalkylation. libretexts.org | Use of potentially explosive azide and highly reactive LiAlH₄. |

Functional Group Interconversions on Propyl Chains

The synthesis of the propylamine fragment often relies on the interconversion of functional groups on a three-carbon backbone. A common strategy involves the reduction of nitrogen-containing functional groups that are less nucleophilic than amines.

For example, a 1,3-dihalopropane can be converted into a nitrile via reaction with sodium cyanide. The resulting propyl nitrile can then be reduced to a primary propylamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This sequence adds a carbon atom, so starting with a two-carbon electrophile would be necessary. Similarly, a propionamide (B166681) derivative can be reduced by LiAlH₄ to the corresponding propylamine. libretexts.org These primary amines can then be selectively methylated in a subsequent step.

Direct Coupling Strategies for the Formation of this compound

The construction of the target molecule can be efficiently achieved through several direct coupling methods, each offering distinct advantages in terms of starting materials and reaction conditions.

Reductive Amination of Azetidine with Propyl Aldehyde Equivalents

Reductive amination stands as a prominent method for forming the C-N bond between the azetidine ring and the propyl-methylamine side chain. This approach typically involves the reaction of azetidine with a suitable propyl aldehyde equivalent, followed by reduction. A key precursor for this reaction is 3-(methylamino)propanal. The reaction proceeds through the initial formation of an unstable enamine or iminium ion intermediate upon mixing azetidine and the aldehyde. This intermediate is then reduced in situ to the desired tertiary amine.

A common and effective approach involves the reductive amination of 3-(azetidin-1-yl)propanal with methylamine. vulcanchem.com The use of a mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial to prevent the reduction of the aldehyde starting material before the initial C-N bond formation. vulcanchem.comnih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or a non-protic solvent such as 1,2-dichloroethane (B1671644) (DCE). nih.gov Careful control of the pH is often necessary to facilitate iminium ion formation without causing unwanted side reactions. vulcanchem.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Key Considerations |

| Azetidine | 3-(Methylamino)propanal | NaBH₃CN or NaBH(OAc)₃ | Methanol, DCE | pH control to favor iminium ion formation. |

| 3-(Azetidin-1-yl)propanal | Methylamine | NaBH₃CN or NaBH(OAc)₃ | Methanol, DCE | Potential for over-alkylation of methylamine. vulcanchem.com |

N-Alkylation of Azetidine with Activated Propyl Halides/Sulfonates

The direct N-alkylation of azetidine with an activated propyl chain represents a straightforward and widely used method for synthesizing this compound. This nucleophilic substitution reaction involves the attack of the secondary amine of the azetidine ring on an electrophilic carbon of the propyl derivative.

A key reagent for this transformation is a 3-carbon chain bearing a leaving group at one end and the methylamino group at the other, such as 3-chloro-N-methylpropan-1-amine or its corresponding bromide or iodide analogue. nih.gov The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to alcohols.

Alternatively, the leaving group on the propyl chain can be a sulfonate ester, such as a mesylate or tosylate. For instance, the reaction could proceed between azetidine and 3-(methylamino)propyl methanesulfonate (B1217627). Sulfonates are excellent leaving groups and can often lead to higher yields and milder reaction conditions compared to halides.

| Azetidine | Alkylating Agent | Base | Solvent | Leaving Group |

| Azetidine | 3-Chloro-N-methylpropan-1-amine | K₂CO₃, Et₃N | Acetonitrile, DMF | Chloride |

| Azetidine | 3-Bromo-N-methylpropan-1-amine | K₂CO₃, Et₃N | Acetonitrile, DMF | Bromide |

| Azetidine | 3-(Methylamino)propyl methanesulfonate | K₂CO₃, Et₃N | Acetonitrile, DMF | Mesylate |

A potential challenge in this method is the possibility of the primary amine on the propyl chain competing with the azetidine nitrogen in the alkylation reaction, leading to undesired side products. The use of a protecting group on the methylamino moiety can circumvent this issue.

Palladium-Catalyzed C-N Coupling Approaches for Propylamine Attachment

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org While this reaction is most commonly employed for the synthesis of aryl amines from aryl halides, its principles can be conceptually extended to the formation of alkyl amines. wikipedia.org

In the context of synthesizing this compound, this would involve the coupling of azetidine with a suitably functionalized propylamine derivative. For instance, a hypothetical reaction could involve the palladium-catalyzed coupling of azetidine with a compound like N-methyl-3-halopropylamine. The catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to the propyl halide, followed by coordination of the azetidine and subsequent reductive elimination to form the desired product and regenerate the catalyst.

The success of such a reaction would be highly dependent on the choice of palladium precursor, the phosphine (B1218219) ligand, and the base. Bulky, electron-rich phosphine ligands are known to promote the efficiency of the Buchwald-Hartwig amination. youtube.com However, C(sp³)-N bond formation via this method is generally more challenging than C(sp²)-N coupling due to slower oxidative addition and the potential for competing β-hydride elimination from the alkyl halide substrate.

Alternative Cross-Coupling Methodologies for this compound Construction

Beyond traditional palladium-catalyzed methods, other modern cross-coupling strategies can be envisioned for the synthesis of this compound. One such emerging area is photoredox catalysis, which utilizes light to enable novel bond formations under mild conditions.

A relevant example is the direct decarboxylative N-alkylation of amines with carboxylic acids. acs.org In this scenario, one could potentially couple azetidine with a carboxylic acid such as 4-(methylamino)butanoic acid. The reaction, mediated by a photocatalyst, would involve the decarboxylation of the carboxylic acid to generate a reactive radical intermediate that then couples with the azetidine.

Another approach could involve the ring-opening of activated azetidines. For example, a Lewis acid-catalyzed S_N2-type ring-opening of an N-activated azetidine with a suitable nucleophile could be adapted. acs.org While typically used to form C-C bonds, modifications could potentially allow for C-N bond formation with a propylamine equivalent.

These alternative methodologies, while less established for this specific target molecule, represent the forefront of synthetic innovation and offer potential for more efficient and sustainable synthetic routes.

Strategic Implementation of Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses, the use of protecting groups is a fundamental strategy to ensure chemoselectivity by temporarily masking a reactive functional group. organic-chemistry.org

Protection of Azetidine Nitrogen

The secondary amine of the azetidine ring is nucleophilic and can participate in various reactions. In the synthesis of this compound, particularly in routes where the propyl side chain is built or modified after its attachment to the azetidine, protecting the azetidine nitrogen might be necessary. For example, if a reaction condition is employed that could lead to undesired reactions at the azetidine nitrogen, its protection would be essential.

A variety of protecting groups are available for amines. libretexts.org For azetidine, the tert-butoxycarbonyl (Boc) group is a common choice. It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).

More recently, the tert-butoxythiocarbonyl (Botc) group has been shown to be effective for the protection and activation of azetidine. acs.org The Botc group can be introduced from the corresponding xanthate ester and can be removed under mild acidic or thermal conditions. acs.org Its distinct reactivity profile compared to the more common Boc group allows for selective deprotection in the presence of other protected functionalities. acs.org

Protection of Secondary Amine Functionality

In the multistep synthesis of complex molecules like this compound, the selective reaction at one functional group in the presence of others is a significant challenge. The azetidine ring contains a secondary amine that is nucleophilic and susceptible to various reactions, including oxidation and alkylation. libretexts.org To prevent undesired side reactions and ensure the desired chemical transformations occur elsewhere in the molecule, the azetidine nitrogen must be "protected." libretexts.org This involves temporarily converting the amine into a less reactive functional group. libretexts.org

The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. For azetidine precursors, several protecting groups have proven effective.

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used amine protecting groups in organic synthesis. researchgate.net It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc-azetidine is stable under many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). The use of an N-Boc protecting group can direct lithiation to the C2 position of the azetidine ring, allowing for further functionalization. researchgate.netresearchgate.net For instance, N-Boc-azetidin-3-one is a common starting material for creating substituted azetidines through reactions like the Horner-Wadsworth-Emmons reaction. mdpi.com

tert-Butoxythiocarbonyl (Botc): A less common but highly effective protecting group is the tert-butoxythiocarbonyl (Botc) group. acs.org It shares similarities with the Boc group but offers different reactivity profiles. The Botc group can be introduced using a corresponding xanthate ester and facilitates lithiation and subsequent electrophilic substitution at the carbon atom alpha to the nitrogen. acs.org A key advantage of the Botc group is that it can be removed under mild acid or thermal conditions and can be cleaved selectively in the presence of an N-Boc group, offering greater synthetic flexibility. acs.org Research has shown that the Botc group can achieve high levels of enantioselectivity in azetidine α-substitution reactions. acs.org

Other Sulfonyl and Acyl Groups: Other groups, such as various sulfonyl derivatives (e.g., tosyl, nosyl) and other carbamates (e.g., Cbz), are also employed. rsc.orgnih.govacs.org For example, N-sulfonylazetidines can undergo ring-opening reactions with arenes, providing a route to 3,3-diarylpropylamines. acs.org The choice of the specific sulfonyl group can influence the reactivity and yield of subsequent transformations. acs.org

Below is a table summarizing common protecting groups for the azetidine nitrogen.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Widely used, stable, directs α-lithiation. researchgate.netmdpi.com |

| tert-Butoxythiocarbonyl | Botc | O-Alkyl xanthate ester | Mild acid or thermal | Allows for selective removal in presence of Boc; good for asymmetric synthesis. acs.org |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid/base; removed under neutral conditions. rsc.org |

| p-Toluenesulfonyl | Ts (Tosyl) | Tosyl chloride | Strong acid or reductive conditions | Very stable; activates the ring for nucleophilic attack. rsc.orgacs.org |

Diastereoselective and Enantioselective Synthesis Approaches towards Chiral this compound Derivatives

Creating chiral derivatives of this compound, where specific three-dimensional arrangements of atoms are required, necessitates the use of enantioselective or diastereoselective synthetic methods. These approaches aim to produce a single desired stereoisomer, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com This approach leverages the inherent chirality of molecules like amino acids, sugars, and terpenes to build more complex chiral targets, often simplifying the synthetic route and ensuring high stereochemical purity. wikipedia.orgnumberanalytics.comnih.gov

For the synthesis of chiral azetidines, naturally occurring amino acids serve as a convenient and inexpensive chiral pool. nih.gov For example, chiral N-propargylsulfonamides, which can be readily prepared with high enantiomeric excess from chiral starting materials, can be cyclized to form chiral azetidin-3-ones. nih.gov This bypasses the need for generating chirality from non-chiral precursors. Similarly, other chiral building blocks can be elaborated through multi-step sequences, preserving the original stereocenter while constructing the azetidine ring and the appended propyl-amine chain.

Asymmetric catalysis is a powerful tool for creating chiral molecules. It employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This method is often more efficient and versatile than chiral pool synthesis.

Metal-Based Catalysis: Transition metal complexes featuring chiral ligands are widely used to catalyze a variety of enantioselective transformations. For the synthesis of chiral azetidines and their precursors, several methods are notable:

Copper-Catalyzed Reactions: Copper catalysts with chiral bisphosphine ligands have been used for the highly enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). nih.gov This allows for the installation of two new stereogenic centers simultaneously. nih.gov Furthermore, chiral azetidine derivatives themselves can act as ligands for copper in other asymmetric reactions, such as the Henry reaction, demonstrating the utility of the azetidine scaffold in catalysis. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-H amination reactions, which can form the azetidine ring through intramolecular cyclization. acs.org By using a chiral rhodium catalyst, this ring-closing step can be rendered enantioselective.

Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular C-H amination provides another route to functionalized azetidines. organic-chemistry.org The use of chiral ligands in these systems can induce asymmetry in the final product.

Organocatalysis: In organocatalysis, a small, chiral organic molecule is used as the catalyst, avoiding the use of potentially toxic or expensive metals. Proline, a naturally occurring chiral amino acid, is a prominent organocatalyst. youtube.comyoutube.com It can catalyze asymmetric Mannich reactions, which form a carbon-carbon and a carbon-nitrogen bond, providing a pathway to chiral β-amino ketones—valuable precursors for chiral amines. youtube.comyoutube.com The proline catalyst activates the electrophile through hydrogen bonding while its secondary amine forms a nucleophilic enamine intermediate, all within a chiral environment that directs the stereochemical outcome. youtube.com

The table below highlights some asymmetric catalytic approaches relevant to the synthesis of chiral azetidine derivatives.

| Catalytic System | Reaction Type | Key Features |

| Cu / Chiral Bisphosphine | Boryl allylation of azetines | Creates two new stereocenters with high enantioselectivity. nih.gov |

| Chiral Azetidine / Cu | Henry Reaction | The chiral azetidine itself acts as a ligand to induce enantioselectivity. nih.gov |

| Proline (Organocatalyst) | Mannich Reaction | Metal-free C-N and C-C bond formation to create chiral β-amino carbonyls. youtube.comyoutube.com |

| Rh / Chiral Ligand | Intramolecular C-H Amination | Forms the azetidine ring enantioselectively. acs.org |

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.comillinois.edu These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous intermediates, and straightforward scalability. illinois.eduresearchgate.net

The synthesis of functionalized azetidines has been successfully adapted to continuous flow systems. uniba.itacs.orguniba.it Researchers have developed a continuous flow process for the synthesis of 3-substituted azetidines starting from N-Boc-3-iodoazetidine. uniba.itacs.org In this setup, the iodoazetidine is mixed with a lithiating agent in a microreactor to generate a C3-lithiated azetidine intermediate. This highly reactive species is then immediately mixed with an electrophile in a second mixer to form the desired product. uniba.it The use of flow technology allows for the safe handling of these unstable lithiated intermediates at temperatures significantly higher than what is feasible in batch processing, dramatically accelerating the reaction. uniba.ituniba.it

| Flow Chemistry Parameter | Advantage in Azetidine Synthesis | Example |

| Enhanced Heat Transfer | Allows for rapid heating and cooling, enabling precise temperature control for sensitive reactions. illinois.edu | Safely managing exothermic lithiation reactions. uniba.it |

| Rapid Mixing | Ensures homogeneous reaction conditions and prevents the formation of side products. | Mixing of the unstable lithiated azetidine with an electrophile. uniba.it |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. researchgate.net | Generation and immediate use of organolithium reagents. uniba.ituniba.it |

| Scalability | Production can be increased by running the system for a longer duration ("scaling out"). illinois.edu | Moving from milligram-scale optimization to gram-scale production without re-optimization. |

| Telescoped Synthesis | Multiple reaction steps are performed sequentially in a continuous stream, improving efficiency. mdpi.com | A telescoped cyclization/lithiation/electrophilic trapping sequence for azetidine boronic esters. researchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Use of Greener Solvents: Many organic reactions use volatile and often toxic solvents. A key green principle is to replace these with safer alternatives. In the flow synthesis of substituted azetidines, cyclopentyl methyl ether (CPME) has been used as an environmentally responsible solvent, replacing less desirable ethers like THF or diethyl ether. uniba.itacs.orguniba.it

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations, which generate byproducts. Designing the synthesis of this compound around high atom-economy steps would reduce waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. As discussed in section 2.5.2, both metal-based and organocatalysts can be used to synthesize chiral azetidines. These catalysts are used in small amounts and can be recycled and reused, minimizing waste.

Renewable Feedstocks: A long-term goal of green chemistry is to use renewable resources instead of petroleum-based starting materials. nih.gov While challenging for a specific target like this compound, research into the biosynthesis of diamines from microbial factories using renewable raw materials is a promising area. nih.gov For instance, bio-based diamines are being produced via fermentation processes using engineered E. coli or Corynebacterium glutamicum. nih.gov Furthermore, mechanochemical methods, which reduce or eliminate the need for solvents by grinding reactants together, have been used to synthesize diamide (B1670390) derivatives from cellulose-based starting materials. rsc.org

| Green Chemistry Principle | Application in Synthesis of this compound Precursors |

| Safer Solvents | Use of cyclopentyl methyl ether (CPME) in flow synthesis instead of traditional ethers. uniba.ituniba.it |

| Catalysis | Employing small amounts of recyclable chiral organocatalysts (e.g., proline) or metal catalysts. nih.govyoutube.com |

| Energy Efficiency | Using flow chemistry, which offers better heat transfer and allows reactions at higher temperatures for shorter times. illinois.eduuniba.it |

| Renewable Feedstocks | Exploring biosynthetic routes to diamine precursors from renewable sources like biomass. nih.govrsc.org |

| Waste Prevention | Designing telescoped flow syntheses that minimize intermediate isolation and purification steps. researchgate.netmdpi.com |

Elucidation of Reaction Mechanisms Involving Methyl 3 Azetidin 1 Ylpropyl Amine

Nucleophilic Reactivity of the Azetidine (B1206935) Nitrogen in Methyl-(3-azetidin-1-ylpropyl)amine

The tertiary nitrogen atom within the azetidine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in reactions with a range of electrophiles. For instance, it can undergo nucleophilic substitution reactions with compounds such as alkyl halides. evitachem.com

A key factor governing its reactivity is the significant ring strain of the four-membered heterocycle. While more stable than the corresponding three-membered aziridines, the azetidine ring's strain influences its chemical behavior. The nitrogen atom's basicity is a critical determinant in these reactions. In related N-substituted azetidines, the pKa of the azetidine nitrogen is a key factor in its reactivity, particularly in processes initiated by protonation. nih.gov The presence of the propyl chain and the secondary amine in this compound can influence the electron density and steric accessibility of the azetidine nitrogen, thereby modulating its nucleophilic character compared to simpler N-alkyl azetidines.

Electrophilic Activation and Transformations at the Secondary Amine Moiety

The secondary amine group, the N-methylpropylamine portion of the molecule, also exhibits nucleophilic properties. This functional group can readily react with various electrophiles. Mechanistic studies on the addition of secondary amines to activated alkynes, for example, demonstrate their capacity to act as potent nucleophiles, leading to the formation of enamines. koreascience.kr

In the context of this compound, this secondary amine can participate in reactions such as acylation, alkylation, and condensation. The reactivity of this site is influenced by the electronic effects of the adjacent alkyl chain and the distal azetidine ring. In similar diamine structures, such as 3-(Methylamino)propylamine (MAPA), both the primary and secondary amino groups demonstrate reactivity, for instance, in the capture of carbon dioxide to form carbamates. researchgate.net This suggests that the secondary amine in the title compound is an active site for transformations, potentially competing with or acting in concert with the azetidine nitrogen depending on the specific reactants and conditions.

Ring-Opening and Ring-Expansion Mechanisms of the Azetidine Core

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under various conditions, a defining feature of its chemical reactivity. nih.gov These reactions are a major class of transformations for azetidines and can be initiated by acids or nucleophiles. magtech.com.cn

In the presence of Brønsted or Lewis acids, the azetidine ring of this compound can undergo cleavage. The mechanism typically begins with the protonation or coordination of the acid to the azetidine nitrogen. acs.org This activation step weakens the C-N bonds of the ring, facilitating cleavage to form a carbocationic intermediate. acs.orgnsf.gov The stability of this carbocation is influenced by the substituents on the ring. This intermediate is then susceptible to trapping by a nucleophile. Studies on related N-substituted azetidines have shown that decomposition and ring-opening are significantly accelerated at low pH. nih.gov The process can be highly regioselective, with the site of nucleophilic attack being influenced by electronic effects. magtech.com.cn

A practical catalytic method for the ring-opening of azetidines involves the use of organotrifluoroborates in the presence of cooperative Brønsted/Lewis acid catalysis, yielding γ-substituted amines. nih.govorganic-chemistry.org This highlights a transition-metal-free approach to cleave the azetidine ring and form new carbon-carbon bonds. organic-chemistry.org

Table 1: Key Features of Acid-Catalyzed Azetidine Ring-Opening

| Feature | Description | Reference |

|---|---|---|

| Initiation | Protonation or Lewis acid coordination to the azetidine nitrogen. | acs.org |

| Intermediate | Formation of a carbocationic species upon C-N bond cleavage. | acs.orgnsf.gov |

| pH Dependence | Reaction rate increases significantly at lower pH values. | nih.gov |

| Catalysis | Can be promoted by Brønsted acids or Lewis acids like Yb(OTf)₃. | nih.govacs.org |

| Outcome | Formation of γ-functionalized propylamines. | nih.govorganic-chemistry.org |

The azetidine ring can also be opened by direct nucleophilic attack. For this to occur, the ring often requires activation, for example, by a Lewis acid, which enhances the electrophilicity of the ring carbons. magtech.com.cnacs.org The reaction of an activated azetidine with an aryl or heteroaryl nucleophile can proceed via an Sₙ2-type mechanism to furnish 3,3-diaryl- or 3,3-diheteroarylpropylamine derivatives. acs.org

The regioselectivity of the nucleophilic attack is a crucial aspect of this mechanism. In 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn Conversely, electronic effects dominate when unsaturated substituents are present at the 2-position, which can stabilize the transition state. magtech.com.cn In the case of this compound, which is a 1-substituted azetidine, nucleophilic attack would occur at one of the equivalent α-carbons of the azetidine ring.

Following the initial ring-opening event, the resulting intermediates can undergo further transformations, including rearrangements. Research on the iodocyclisation of homoallylamines has shown that the initially formed 2-(iodomethyl)azetidine derivatives can undergo thermal isomerization to yield more stable, five-membered 3-iodopyrrolidine (B174656) derivatives. researchgate.net This transformation suggests that a ring-expansion pathway from an azetidine to a pyrrolidine (B122466) is a viable mechanistic route, likely proceeding through an aziridinium (B1262131) ion intermediate. researchgate.net

Mechanistic Investigations of Derivatization Reactions of this compound

The dual functionality of this compound allows for a wide array of derivatization reactions to generate more complex molecules. evitachem.com Mechanistic understanding of these reactions is key to controlling the selective functionalization of either the secondary amine or the azetidine ring.

One important class of derivatization is the aza-Michael addition. In related systems, the reaction of α,β-unsaturated esters with azetidines proceeds via aza-Michael addition to create functionalized 3-substituted azetidines. mdpi.com This reaction highlights the ability of the azetidine nitrogen to act as a nucleophile in conjugate additions.

Furthermore, derivatization can be achieved following a ring-opening/functionalization sequence. For instance, the reaction of 2-(iodomethyl)azetidine intermediates with various primary and secondary amines leads to stable methylamino azetidine derivatives. researchgate.net This two-step process, involving cyclization to form the azetidine followed by nucleophilic displacement of the iodide, demonstrates a powerful strategy for introducing diverse functionalities onto an azetidine scaffold. researchgate.net The choice of nucleophile and reaction conditions dictates the final structure, and the stability of the resulting derivatized azetidine is a key consideration, as isomerization to the pyrrolidine can be a competing pathway. researchgate.net

Table 2: Summary of Derivatization Reaction Mechanisms

| Reaction Type | Mechanistic Feature | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Alkylation/Acylation | Nucleophilic attack by either the secondary amine or the azetidine nitrogen on an electrophile. | Selective functionalization at either N-center depending on conditions. | evitachem.com |

| Aza-Michael Addition | Conjugate addition of an amine nucleophile to an activated alkene. | Addition of the secondary amine or azetidine nitrogen to a Michael acceptor. | mdpi.com |

| Ring Opening-Functionalization | Acid or nucleophile-induced ring cleavage followed by trapping. | Formation of a γ-aminopropylamine with a new substituent. | nih.govorganic-chemistry.orgacs.org |

| Cyclization-Substitution | Intramolecular cyclization to form a reactive azetidine intermediate, followed by substitution. | Analagous reactions could build complexity from related precursors. | researchgate.net |

Spectroscopic Probing of Reaction Intermediates (e.g., in situ NMR, IR)

The study of reaction intermediates is crucial for confirming mechanistic pathways. Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for real-time monitoring of a reaction mixture without the need for isolating transient species. gac.edu

In situ NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for tracking the progress of the formation of this compound. For instance, in the reaction between azetidine and a (3-halopropyl)methylamine, one could monitor:

The disappearance of the N-H proton signal from the azetidine starting material.

The appearance and growth of new signals corresponding to the propyl chain protons and the methyl group protons in the final product.

Shifts in the signals of the azetidine ring protons as the nitrogen atom becomes alkylated and quaternized in a potential intermediate before deprotonation.

In situ IR Spectroscopy: Infrared spectroscopy can be used to follow the reaction by monitoring changes in the vibrational frequencies of key functional groups. researchgate.netmdpi.com

The disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) of the starting amine.

The disappearance of the C-X (e.g., C-Cl) stretching vibration of the alkyl halide.

The appearance of new C-N stretching vibrations associated with the newly formed tertiary amine.

The table below outlines the key spectroscopic shifts that would be expected when monitoring the synthesis of this compound.

Table 2: Expected Spectroscopic Shifts for Reaction Monitoring

| Technique | Species | Key Signal / Shift (ppm or cm⁻¹) | Observation |

|---|---|---|---|

| ¹H NMR | Azetidine (Reactant) | ~1.5-2.0 (N-H) | Disappears |

| Product | ~2.2 (N-CH₃), ~2.5-3.5 (N-CH₂) | Appears | |

| ¹³C NMR | (3-halopropyl)methylamine (Reactant) | ~40-50 (C-X) | Disappears |

| Product | ~50-60 (Azetidine C), ~55 (Propyl C-N) | Appears | |

| IR | Azetidine (Reactant) | ~3350 (N-H stretch) | Disappears |

| (3-halopropyl)methylamine (Reactant) | ~650-800 (C-X stretch) | Disappears |

Note: Specific shifts are approximate and can vary based on solvent and other molecular features.

These in situ methods provide direct evidence for the proposed reaction mechanism and allow for the optimization of reaction conditions by providing a detailed picture of how reactant concentrations change over time and whether any significant intermediates accumulate. mdpi.com

Computational and Theoretical Frameworks for Understanding Methyl 3 Azetidin 1 Ylpropyl Amine

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional arrangements of atoms in a molecule and their relative stabilities. For a flexible molecule like Methyl-(3-azetidin-1-ylpropyl)amine, which possesses multiple rotatable bonds, a variety of conformations are possible, each with a distinct energy level.

Potential energy surface (PES) mapping is a computational technique used to identify the stable conformers (local minima) and the transition states that connect them. This is achieved by systematically varying the dihedral angles of the rotatable bonds and calculating the corresponding single-point energies. For this compound, the key rotatable bonds are within the propyl chain.

The conformational space is explored to locate the global minimum, which represents the most stable conformation of the molecule. The relative energies of other conformers are then determined with respect to this global minimum. This analysis reveals the likelihood of the molecule adopting specific shapes under given conditions.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0.25 |

| Anti | 180° | 0.00 (Global Minimum) |

| Eclipsed | ~120° | 3.5 (Transition State) |

Note: The data presented in this table is illustrative and derived from typical conformational analyses of similar alkylamine chains. Actual values would be obtained from specific quantum chemical calculations (e.g., using Density Functional Theory).

Following the optimization of molecular geometries to locate energy minima on the potential energy surface, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.

The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching, and C-N stretching, providing a fingerprint of its molecular structure.

Table 2: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Associated with the secondary amine group. |

| C-H Stretch (Aliphatic) | 2850-3000 | Pertaining to the propyl chain and azetidine (B1206935) ring. |

| C-N Stretch | 1000-1200 | Characteristic of the amine and azetidine functionalities. |

| Ring Puckering | 100-200 | Low-frequency mode of the azetidine ring. |

Note: These are typical frequency ranges. Precise values are dependent on the level of theory and basis set used in the calculation.

Electronic Structure Analysis and Molecular Orbitals of this compound

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the molecular orbitals and charge distribution provides a detailed picture of how electrons are arranged and how the molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Definition | Calculated Value (eV) |

| HOMO Energy | E(HOMO) | -9.5 |

| LUMO Energy | E(LUMO) | 1.2 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 10.7 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.15 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 5.35 |

Note: The values in this table are illustrative and would be determined through specific electronic structure calculations.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution. It highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack.

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical investigation of potential chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

For instance, the N-alkylation of the secondary amine group or the ring-opening of the azetidine ring under specific conditions could be modeled. These calculations would provide valuable insights into the feasibility and mechanism of such reactions, guiding synthetic efforts and the understanding of the molecule's chemical transformations.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. This analysis is crucial for confirming that a calculated transition state structure indeed links the intended reactants and products of a reaction.

Activation Energy Barrier Calculations

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computational chemistry provides powerful tools to calculate this barrier, offering a quantitative measure of reaction feasibility. For reactions involving azetidines, such as nucleophilic ring-opening, the activation energy is a critical parameter influenced by the ring strain of the four-membered ring. rsc.orgnih.gov

Computational studies on similar strained ring systems, like azaphosphiridines, have shown that the activation barrier for ring-opening can be significantly influenced by factors such as N-protonation, which can lead to a ready cleavage of the P-N bond. nih.gov Similarly, computational models of azetidine ring-opening reactions have been used to understand the role of catalysts in stabilizing the transition state, thereby lowering the activation energy barrier. acs.org For this compound, calculating the activation energy for potential reactions, such as its synthesis or decomposition, would involve high-level theoretical methods like Density Functional Theory (DFT) or coupled-cluster methods. These calculations would provide crucial data on reaction kinetics.

Below is an illustrative data table showcasing the type of data that would be generated from activation energy barrier calculations for a hypothetical reaction of an azetidine derivative.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Transition State Bond Length (Å) |

|---|---|---|---|

| N-Alkylation of Azetidine | DFT (B3LYP/6-31G) | 15.2 | C-N: 2.15 |

| Acid-Catalyzed Ring Opening | DFT (B3LYP/6-31G) | 12.8 | C-N: 2.31 |

| Uncatalyzed Ring Opening | DFT (B3LYP/6-31G*) | 28.5 | C-N: 2.25 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a propyl chain, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations.

Furthermore, MD simulations can effectively model solvation effects by including explicit solvent molecules in the simulation box. This is critical for understanding how the solvent influences the molecule's conformation and reactivity. For instance, in the context of phase-transfer catalysis for N-alkylation of azetidine, the solvent choice is important, and MD could elucidate the role of the solvent in solubilizing the amine through hydrogen bonding. phasetransfercatalysis.com Studies on aryl azetidines have highlighted the importance of the azetidine nitrogen's pKa in its stability, a property that is heavily influenced by solvation and can be investigated using MD simulations. nih.gov

The following interactive table presents hypothetical data on the conformational analysis and pKa values for azetidine derivatives, similar to what would be obtained from molecular dynamics simulations and related calculations.

| Derivative | Dihedral Angle (N-C-C-C) | Conformer Population (%) | Calculated pKa (Azetidine N) |

|---|---|---|---|

| This compound | -65° (gauche) | 65 | 8.9 |

| This compound | 180° (anti) | 35 | 8.9 |

| N-Phenylazetidine | N/A | 100 | 4.3 |

Machine Learning Approaches in Predicting Reactivity and Synthesis Outcomes for this compound Derivatives

Machine learning (ML) is increasingly being applied in chemistry to predict reaction outcomes, optimize reaction conditions, and discover new synthetic routes. eurekalert.orgnih.govrjptonline.org For derivatives of this compound, ML models can be trained on large datasets of known reactions to predict the feasibility and yield of new, untested reactions.

One approach involves using computational models to predict which compounds are likely to react to form azetidines. thescience.dev For example, researchers have used models based on frontier orbital energies to pre-screen alkene and oxime pairs for their potential to form azetidines via photocatalysis. thescience.dev Another powerful application is the use of ML interatomic potentials (MLIPs) which can compute molecular energies with quantum mechanical accuracy at a fraction of the computational cost, enabling the efficient screening of reaction feasibility. cmu.edu These models can be trained to predict various reaction outcomes, such as yields and stereoselectivities, by representing molecules as detailed structural fingerprints. eurekalert.org

For synthesizing new derivatives of this compound, an ML model could be developed by inputting features of the reactants, reagents, and solvents. The model would then predict the probability of a successful reaction and the expected yield. The table below illustrates the types of features that might be used in such a machine learning model.

| Feature Type | Example Feature | Relevance to Reactivity |

|---|---|---|

| Reactant Properties | Molecular Fingerprints | Encodes the structural features of the azetidine derivative. |

| Reactant Properties | Calculated HOMO/LUMO energies | Predicts electronic reactivity and potential for cycloaddition. thescience.dev |

| Reagent Properties | Catalyst Type | Identifies the catalytic cycle and its effect on activation energy. |

| Solvent Properties | Dielectric Constant | Models the solvent's ability to stabilize charged intermediates. |

| Reaction Conditions | Temperature | Influences reaction kinetics and overcoming the activation barrier. |

Advanced Synthetic Applications of Methyl 3 Azetidin 1 Ylpropyl Amine As a Chemical Scaffold

Utilization as a Building Block in the Synthesis of Complex Heterocyclic Systems

The inherent ring strain and nucleophilicity of the nitrogen atoms within Methyl-(3-azetidin-1-ylpropyl)amine make it an attractive starting material for the synthesis of more elaborate heterocyclic structures. The strategic exploitation of these features allows for the construction of both fused and spirocyclic frameworks, which are prevalent motifs in medicinally and biologically active compounds.

Construction of Fused Ring Systems

The bifunctional nature of this compound, possessing two distinct nitrogen centers, provides a strategic advantage for the synthesis of fused heterocyclic systems. This allows for sequential or one-pot reactions where each nitrogen atom participates in the formation of a new ring, leading to complex polycyclic structures. For instance, the terminal secondary amine can be acylated or alkylated, followed by an intramolecular cyclization involving the azetidine (B1206935) nitrogen. This approach can lead to the formation of bicyclic compounds where the azetidine ring is fused to a larger ring system.

While direct examples of using this compound for fused ring synthesis are not extensively documented in the provided search results, the general reactivity of azetidine derivatives suggests its potential in this area. For example, patent literature describes the synthesis of various azetidine derivatives that serve as precursors to biologically active compounds, including those with fused polycyclic aromatic ring systems. google.com The principles outlined in these syntheses, often involving nucleophilic substitution at the azetidine nitrogen or functionalization of a side chain followed by cyclization, are applicable to this compound. The presence of the N-methylpropylamine side chain offers a handle for a variety of chemical transformations that could culminate in a ring-closing step onto the azetidine ring or an adjacent atom.

One can envision a synthetic strategy where the secondary amine of this compound is reacted with a reagent containing two electrophilic sites. An initial intermolecular reaction at the secondary amine could be followed by an intramolecular cyclization involving the azetidine nitrogen, thereby constructing a fused ring system. The specific nature of the resulting fused system would be dictated by the choice of the dielectrophilic reagent.

Preparation of Spiro Compounds

The azetidine ring of this compound is a key structural element for the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional nature. researchgate.net The synthesis of spiro compounds often involves the formation of a new ring at a specific atom of a pre-existing ring.

A general and effective method for creating spiro-azetidines involves a two-step sequence starting from cyclic carboxylic acids. nih.gov This process includes the synthesis of azetidinones followed by their reduction to the corresponding azetidines. nih.gov While this method doesn't directly use this compound as a starting material, it highlights a common strategy for accessing spiro-azetidine cores.

More directly, the secondary amine of this compound can be utilized to build a second ring spiro-fused at the carbon adjacent to the azetidine nitrogen. For example, a reaction sequence could involve the α-lithiation of the azetidine ring followed by alkylation, or a 1,4-addition reaction with a suitable Michael acceptor. researchgate.net Another approach involves the condensation of a ketone or aldehyde with a thiosemicarbazide (B42300) derivative to form a thiosemicarbazone, which can then undergo cyclization to a spiro-thiadiazoline. researchgate.net Although not a direct application of this compound, this illustrates the principle of forming a spiro center from a carbonyl group, a functionality that could be introduced onto the propyl chain of the title compound.

A plausible synthetic route to a spiro compound from this compound could involve the oxidation of the carbon atom at the 3-position of the azetidine ring to a ketone. This azetidin-3-one (B1332698) derivative could then undergo a spirocyclization reaction, for instance, a three-component reaction with an arylamine and a cyclic 1,3-dione to furnish spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

This compound as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in this compound can act as Lewis bases, making the compound and its derivatives suitable as ligands for transition metals. The ability to introduce chirality and to tune the steric and electronic properties of these ligands opens up avenues for their use in both homogeneous and heterogeneous catalysis.

Coordination Chemistry with Transition Metals

The ability of the nitrogen atoms in this compound to coordinate to transition metals is fundamental to its application in catalysis. The coordination of such ligands to metal centers can influence the metal's reactivity and selectivity in catalytic transformations.

The coordination chemistry of related N-heterocyclic ligands with transition metals is well-established. For example, imidazolin-imine ligands have been used to synthesize linear copper(I) complexes. nih.gov These complexes can serve as precursors to other catalytically active species. nih.gov Similarly, tridentate nitrogen donor ligands based on a 1,4-diazacycloheptane-6-amine backbone have been shown to form stable complexes with transition metals like nickel(II) and have been investigated as mimics for other important ligands like 1,4,7-triazacyclononane. researchgate.net

Given these precedents, it is highly probable that this compound and its derivatives can form stable coordination complexes with a variety of transition metals. The two nitrogen atoms can act as a bidentate ligand, forming a chelate ring with the metal center. The size of this chelate ring and the steric and electronic properties of the ligand can be tuned by modifying the propyl chain and the substituents on the nitrogen atoms. These complexes could find applications in various catalytic reactions, such as cross-coupling, hydrogenation, and oxidation reactions.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Metal Ions |

| Bidentate (N,N') | Both the azetidine nitrogen and the secondary amine nitrogen coordinate to the metal center, forming a chelate ring. | Cu(I), Cu(II), Ni(II), Pd(II), Pt(II), Rh(I), Ru(II) |

| Monodentate (Nsec) | Only the less sterically hindered secondary amine nitrogen coordinates to the metal center. | Can occur with bulky metal centers or in the presence of strongly coordinating co-ligands. |

| Bridging | The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal. | Can lead to the formation of polynuclear complexes or coordination polymers. |

Incorporation into Advanced Polymeric and Supramolecular Architectures

The bifunctionality of this compound also lends itself to its use as a monomer or a building block in the synthesis of polymers and supramolecular assemblies. The ability to form two distinct chemical bonds allows for the creation of linear, branched, or cross-linked polymeric structures.

For example, the secondary amine and a functional group introduced onto the azetidine ring could be used as points of polymerization. A di-functionalized derivative of this compound could undergo polycondensation or polyaddition reactions with appropriate co-monomers to form novel polymers. The incorporation of the azetidine ring into the polymer backbone or as a pendant group could impart unique properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate metal ions.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the secondary amine and the potential for the azetidine nitrogen to act as a hydrogen bond acceptor can be exploited to direct the self-assembly of complex architectures. Non-covalent interactions, such as hydrogen bonding, metal-ligand coordination, and van der Waals forces, can be used to construct well-defined supramolecular structures like cages, capsules, and extended networks. The specific geometry and functionality of this compound can be used to program the formation of these assemblies.

While the direct incorporation of this compound into polymers or supramolecular structures is not explicitly detailed in the provided search results, the principles of polymer and supramolecular chemistry suggest its potential in these areas. The synthesis of functionalized polymers and self-assembled materials often relies on the availability of versatile building blocks, a role that this compound is well-suited to fill.

Polymerization Reactions Involving Amine Functionalities

There is no available scientific literature detailing the use of this compound in polymerization reactions. The presence of primary/secondary amine groups would theoretically allow it to act as a monomer in step-growth polymerization to form polyamides, polyureas, or polyimides. However, no studies have been published that demonstrate or investigate these potential reactions for this specific compound.

Derivatization for Probing Structure-Reactivity Relationships in Chemical Reactions

While the derivatization of this compound is chemically feasible at its secondary amine, no studies have been published that focus on synthesizing a series of derivatives to systematically probe structure-reactivity relationships in specific chemical reactions. Research in this area would be novel.

Applications in Material Science Research

There is a lack of documented applications of this compound in material science research. Its potential use as a surface modifier, a component in functional polymers, or as a cross-linking agent has not been reported in peer-reviewed literature.

Development of Probes and Tools for Chemical Biology Research

No evidence exists in the scientific literature for the development of chemical biology probes or tools derived from this compound. Its structure could potentially be tagged with fluorescent reporters or other moieties for use as a research tool, but no such work has been published.

Emerging Research Directions and Future Perspectives for Methyl 3 Azetidin 1 Ylpropyl Amine

Novel Synthetic Methodologies Beyond Conventional Approaches

The synthesis of azetidines, the core heterocyclic motif of Methyl-(3-azetidin-1-ylpropyl)amine, has traditionally presented challenges due to the inherent ring strain of the four-membered ring. ub.bw However, recent research has unveiled a plethora of innovative strategies that move beyond classical cyclization and functional group transformations. ub.bw These novel methods are crucial for accessing diverse and densely functionalized azetidine (B1206935) derivatives, which in turn can be precursors to or analogues of this compound.

One of the most utilized methods for creating simple azetidines remains the reduction of β-lactams (azetidin-2-ones). acs.org This approach is popular due to the ready availability of the starting β-lactams. acs.org The reduction can be achieved with various reagents, including diborane, lithium aluminum hydride (LiAlH4), and Raney nickel, with alanes in ether being particularly efficient in preventing ring cleavage byproducts. acs.org

Another significant advancement is the intramolecular amination of organoboronates, which provides a pathway to azetidines, as well as pyrrolidines and piperidines. organic-chemistry.org This method relies on a 1,2-metalate shift within an aminoboron "ate" complex. organic-chemistry.org Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst offers a rapid route to bis-functionalized azetidines. organic-chemistry.org

Furthermore, aza-Michael additions are being explored for the synthesis of new heterocyclic amino acid derivatives containing azetidine rings. mdpi.com For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various amines can lead to the formation of diverse azetidine-containing building blocks. mdpi.com

Table 1: Comparison of Novel Synthetic Methods for Azetidine Derivatives

| Method | Key Features | Starting Materials | Reagents/Catalysts | Ref. |

| Reduction of β-lactams | Widely used, good yields | Azetidin-2-ones (β-lactams) | Diborane, LiAlH4, Raney nickel, alanes | acs.org |

| Intramolecular Amination of Organoboronates | Forms azetidines, pyrrolidines, and piperidines | Organoboronates | - | organic-chemistry.org |

| Direct Alkylation of 1-azabicyclo[1.1.0]butane (ABB) | Rapid access to bis-functionalized azetidines | 1-azabicyclo[1.1.0]butane, organometal reagents | Copper catalyst | organic-chemistry.org |

| Aza-Michael Addition | Synthesis of heterocyclic amino acid derivatives | Methyl (N-Boc-azetidin-3-ylidene)acetate, amines | DBU | mdpi.com |

Integration with Artificial Intelligence and Automated Synthesis Platforms

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique and powerful tools for the synthesis of strained ring systems like azetidines. beilstein-journals.orgacs.org These methods utilize light or electricity, respectively, to drive reactions that are often difficult or impossible to achieve through conventional thermal methods. nottingham.ac.uk

Photochemical Approaches:

Photochemical reactions, such as the aza Paternò-Büchi reaction, have emerged as a valuable strategy for the synthesis of azetidines. acs.orgresearchgate.net This [2+2] photocycloaddition between an imine and an alkene can be mediated by visible light, offering a milder and more selective route to functionalized azetidines. researchgate.netresearchgate.net The Norrish-Yang cyclization is another photochemical method that can be employed to create azetidinol (B8437883) intermediates from α-aminoacetophenones. beilstein-journals.org These intermediates can then undergo further transformations, demonstrating a "build and release" strategy for creating complex molecules. beilstein-journals.org

Continuous flow photochemistry is also being explored to improve the scalability and efficiency of these reactions. nottingham.ac.uk Flow reactors can provide better control over reaction parameters, such as light intensity and reaction time, leading to higher productivities compared to traditional batch methods. nottingham.ac.uknottingham.ac.uk

Electrochemical Methods:

Electrochemistry provides an alternative approach for synthesizing azetidines under mild conditions. acs.org An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. organic-chemistry.orgacs.org This process utilizes a combination of cobalt catalysis and electricity to generate key carbocationic intermediates that undergo C-N bond formation. acs.org Electrochemical methods can also be used for the synthesis of other nitrogen-containing heterocycles, such as aziridines and pyrrolidines, from amino alcohol substrates. rsc.org

Table 2: Emerging Photochemical and Electrochemical Synthetic Strategies for Azetidines

| Technique | Reaction Type | Key Advantages | Example Application | Ref. |

| Photochemistry | Aza Paternò-Büchi Reaction | Visible-light mediated, mild conditions, good for functionalized azetidines | Synthesis of tunable azetidine-based energetic materials | acs.orgresearchgate.netresearchgate.net |

| Photochemistry | Norrish-Yang Cyclization | Forms azetidinol intermediates, "build and release" strategy | Synthesis of aminodioxolanes via azetidine ring opening | beilstein-journals.org |

| Electrochemistry | Intramolecular Hydroamination | Mild conditions, regioselective | Synthesis of azetidines from allylic sulfonamides | organic-chemistry.orgacs.org |

| Electrochemistry | Azo-Free Alcohol Amination | Mild, economic | Synthesis of aziridines, pyrrolidines, and oxazolines | rsc.org |

Sustainable and Environmentally Benign Synthetic Strategies for this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its derivatives, this translates to the development of processes that are more efficient, use less hazardous materials, and generate minimal waste.

One approach is the use of microwave irradiation to accelerate reactions and reduce the need for harsh solvents. For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been achieved under microwave irradiation in an aqueous medium. organic-chemistry.org

The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is another key area of sustainable synthesis. As mentioned earlier, copper-catalyzed reactions are being used for the synthesis of azetidines. organic-chemistry.org Photo-induced copper catalysis has also been reported for the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. the-innovation.org

Furthermore, the exploration of bio-inspired and enzymatic methods for azetidine synthesis holds promise for developing highly selective and environmentally friendly processes. While not yet widely applied to this specific class of compounds, the broader field of biocatalysis is rapidly advancing.

Interdisciplinary Research Opportunities Involving this compound Scaffolds

The unique structural features of the azetidine ring in this compound make it an attractive scaffold for interdisciplinary research. researchgate.netbroadinstitute.orgnih.gov The inherent ring strain of azetidines can be harnessed for various applications, from medicinal chemistry to materials science. researchgate.net

In medicinal chemistry , azetidine-containing compounds are recognized for their ability to impart favorable pharmacokinetic properties. researchgate.net The synthesis of diverse libraries of azetidine-based scaffolds is crucial for exploring their potential as central nervous system (CNS)-focused therapeutic agents. broadinstitute.orgnih.gov

In materials science , the high strain energy of azetidines makes them promising candidates for the development of energetic materials. acs.orgresearchgate.net Research in this area focuses on the synthesis and characterization of azetidines with varying regio- and stereochemistry to create novel energetic boosters and oxidizers. researchgate.net

The azetidine scaffold also serves as a valuable building block in organic synthesis , enabling the construction of more complex molecules. ub.bw The ring-opening and ring-expansion reactions of azetidines provide access to a variety of other heterocyclic compounds. ub.bw Furthermore, azetidines can act as ligands in asymmetric catalysis, highlighting their versatility. ub.bw

The continued exploration of these interdisciplinary avenues will undoubtedly uncover new and exciting applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthesis routes for Methyl-(3-azetidin-1-ylpropyl)amine?

Methodological Answer: Synthesis of this compound can be inferred from analogous amine alkylation protocols. A plausible route involves copper-catalyzed coupling (e.g., using Cu(I)Br as a catalyst) between azetidine derivatives and haloalkanes. For example:

React 3-azetidin-1-ylpropanol with methylamine under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to introduce the methyl group.

Alternatively, employ reductive amination using ketone intermediates and sodium cyanoborohydride in methanol.

Key Considerations:

- Catalyst Optimization : Copper catalysts (e.g., Cu(I)Br) enhance reaction efficiency, as seen in similar amine syntheses .

- Solvent Selection : Polar aprotic solvents like DMSO improve solubility of intermediates .

Reference Table : Synthesis Parameters from Analogous Reactions

| Parameter | Example Conditions | Source |

|---|---|---|

| Catalyst | Cu(I)Br (0.05 equiv) | |

| Temperature | 35°C, 48 hours | |

| Solvent | DMSO | |

| Yield | ~17–25% (typical for amines) |

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer : Based on safety guidelines for structurally similar amines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- First Aid :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer : Key techniques for structural elucidation and purity assessment:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and azetidine ring carbons (δ 40–60 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak at m/z 143.1544 for C₇H₁₆N₂) .

Infrared Spectroscopy (IR) : Detect N-H stretches (~3300 cm⁻¹) and azetidine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer : Optimization strategies derived from analogous syntheses:

- Catalyst Screening : Test Pd/C, Ni, or Cu complexes for cross-coupling efficiency. Cu(I)Br reduced reaction times in related amine syntheses .

- Temperature/Time Gradients : Evaluate yields at 25–50°C over 12–72 hours to balance kinetics vs. decomposition.

- Additives : Use cesium carbonate (Cs₂CO₃) to deprotonate intermediates and accelerate alkylation .

Q. Data Contradiction Note :

- Yield Variability : Copper-catalyzed methods may yield 17–25%, while reductive amination could achieve higher yields (~40%) but require stricter pH control .

Q. How do structural modifications to the azetidine or propylamine moieties impact biological activity?

Methodological Answer : Structural-activity relationships (SAR) can be inferred from histamine receptor studies:

Q. Experimental Design :

Syntize analogs (e.g., ethyl- or cyclopropyl-substituted derivatives).

Test binding affinity via radioligand assays (e.g., H3 receptor models) .

Q. What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer : Critical scalability hurdles include:

- Purification Complexity : Chromatography is impractical for large batches; switch to distillation or crystallization.

- Safety Constraints : Exothermic reactions require controlled temperature gradients (e.g., jacketed reactors) .

- Catalyst Recovery : Immobilize copper catalysts on silica to reduce metal leaching .

Q. Case Study :

- Pilot-Scale Reaction : A 10-g scale synthesis achieved 22% yield using Cu(I)Br, but catalyst recycling remains unresolved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.